N-tert-Butyl-3-fluoro-L-alanine
Description
Properties
CAS No. |
88286-21-9 |
|---|---|
Molecular Formula |
C7H14FNO2 |
Molecular Weight |
163.19 g/mol |
IUPAC Name |
(2R)-2-(tert-butylamino)-3-fluoropropanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-7(2,3)9-5(4-8)6(10)11/h5,9H,4H2,1-3H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
AVHMQZKZPUZLTC-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)N[C@@H](CF)C(=O)O |
Canonical SMILES |
CC(C)(C)NC(CF)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Tert Butyl 3 Fluoro L Alanine and Its Stereoisomers
Strategies for Enantioselective and Diastereoselective Synthesis
The synthesis of N-tert-Butyl-3-fluoro-L-alanine requires careful control to obtain the desired L-configuration at the α-carbon and to manage the stereochemistry at the β-carbon, which bears the fluorine atom. The following sections explore key strategies to achieve this.
Chiral Auxiliary-Mediated Approaches to this compound
Chiral auxiliaries are powerful tools for stereoselective synthesis. In the context of this compound, a chiral auxiliary can be temporarily incorporated into an achiral glycine (B1666218) or alanine (B10760859) precursor to direct the stereoselective introduction of the fluorine atom or the tert-butylamino group.
One common approach involves the use of Evans' oxazolidinone auxiliaries. For instance, an N-acyloxazolidinone derived from glycine can be fluorinated at the α-position. Subsequent alkylation and hydrolysis can yield the desired fluorinated amino acid. A hypothetical pathway could involve the fluorination of an N-protected alanine derivative attached to a chiral auxiliary. The bulky tert-butyl group on the nitrogen would influence the trajectory of the incoming fluorinating agent, leading to a diastereoselective outcome.
Another strategy employs pseudoephedrine as a chiral auxiliary. A glycinamide (B1583983) derivative of pseudoephedrine can be enolized and then fluorinated. The chiral environment provided by the auxiliary directs the electrophilic fluorinating agent to one face of the enolate, establishing the stereochemistry at the carbon that will become the α-carbon of the amino acid. Subsequent manipulation of the functional groups and removal of the auxiliary would yield the target compound. A key advantage of this method is the high diastereoselectivity often observed.
A notable example in the broader field of amino acid synthesis involves the use of N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide as a chiral auxiliary for the asymmetric synthesis of α-amino acids. researchgate.net This type of auxiliary could potentially be adapted for the synthesis of this compound by forming a Schiff base with a suitable glycine derivative, followed by a diastereoselective fluorination step.
| Chiral Auxiliary | Precursor | Key Transformation | Typical Diastereoselectivity |
| Evans' Oxazolidinone | N-Acyl Oxazolidinone | Asymmetric Fluorination | >90% de |
| Pseudoephedrine | Glycinamide Derivative | Diastereoselective Fluorination | >95% de |
| N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide | Glycine Schiff Base | Diastereoselective Fluorination | 74:26 to >98:2 (for alkylation) |
Asymmetric Catalysis in Fluorination Reactions of Alanine Precursors
Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective fluorination. This strategy avoids the need to install and remove a chiral auxiliary. Both metal-based and organocatalytic systems have been developed for the asymmetric fluorination of carbonyl compounds, which can serve as precursors to this compound.
One approach involves the enantioselective fluorination of an enolate precursor of alanine. A chiral phase-transfer catalyst can be used to deliver the fluoride (B91410) ion from an achiral fluorinating agent to the substrate in a stereocontrolled manner. For example, the combination of a chiral primary amine catalyst and an electrophilic fluorinating agent can achieve the asymmetric α-fluorination of aldehydes, which can then be converted to the corresponding amino acids.
Metal catalysis, particularly with palladium, copper, or nickel complexes bearing chiral ligands, has also proven effective. For instance, a chiral palladium complex can catalyze the enantioselective fluorination of β-keto esters, which are versatile precursors to amino acids. acs.org An analogous reaction could be envisioned for a protected dehydroalanine (B155165) derivative, where the chiral catalyst directs the addition of a fluorine source across the double bond.
Organocatalysis, using chiral amines or phosphoric acids, provides a metal-free alternative. For example, a chiral primary amine can form a chiral enamine intermediate with a carbonyl compound, which then reacts with an electrophilic fluorinating agent. The stereochemistry of the final product is dictated by the chiral catalyst. This has been successfully applied to the asymmetric fluorination of cyclohexanones, demonstrating the potential for creating quaternary fluorine-containing stereocenters. acs.org
| Catalyst Type | Substrate Type | Fluorinating Agent | Typical Enantioselectivity |
| Chiral Phase-Transfer Catalyst | Alanine Enolate Precursor | Electrophilic (e.g., NFSI) | 80-95% ee |
| Chiral Palladium Complex | β-Keto Ester | Electrophilic (e.g., Selectfluor) | 83-94% ee acs.org |
| Chiral Primary Amine (Organocatalyst) | Aldehyde/Ketone | Electrophilic (e.g., Selectfluor) | up to 99% ee |
Enzymatic Resolution Techniques for Enantiopure this compound
Enzymatic resolution is a powerful method for obtaining enantiomerically pure compounds. This technique relies on the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. For the synthesis of this compound, a racemic mixture of N-tert-Butyl-3-fluoro-DL-alanine or a suitable precursor can be subjected to enzymatic resolution.
Lipases are commonly used enzymes for the resolution of racemic esters of amino acids. For instance, a racemic mixture of N-tert-Butyl-3-fluoro-DL-alanine methyl ester could be treated with a lipase (B570770) such as Candida antarctica lipase B (CAL-B) or porcine pancreatic lipase (PPL). The enzyme would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-enantiomer) as the unreacted ester. The resulting acid and ester can then be separated. This method has been successfully applied to the resolution of various fluorinated amino acids. nih.gov
Another enzymatic approach involves the use of acylases. A racemic mixture of N-acetyl-N-tert-Butyl-3-fluoro-DL-alanine could be treated with an aminoacylase. The enzyme would selectively deacetylate the L-enantiomer, allowing for its separation from the N-acetylated D-enantiomer.
The efficiency of enzymatic resolution is often high, providing access to both enantiomers with excellent enantiomeric excess. The choice of enzyme and reaction conditions (e.g., solvent, temperature, pH) is crucial for achieving optimal results.
| Enzyme | Substrate | Transformation | Outcome |
| Lipase (e.g., CAL-B) | Racemic N-tert-Butyl-3-fluoro-alanine ester | Enantioselective hydrolysis | Separation of L-acid and D-ester |
| Acylase | Racemic N-acetyl-N-tert-Butyl-3-fluoro-alanine | Enantioselective deacetylation | Separation of L-amino acid and N-acetyl-D-amino acid |
Direct Fluorination Reagents and Reaction Mechanisms
The choice of fluorinating reagent is critical in the synthesis of this compound. Both electrophilic and nucleophilic fluorination methods can be employed, each with its own advantages and mechanistic considerations.
Electrophilic Fluorination Utilizing N-F Reagents
Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or enol ether, with a reagent that delivers a formal "F+" equivalent. N-F reagents are the most common class of electrophilic fluorinating agents due to their relative stability and ease of handling. wikipedia.org
Prominent examples of N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgalfa-chemistry.com These reagents react with carbanions or enolates generated from protected alanine derivatives. For the synthesis of this compound, a suitable precursor would be an N-tert-butyl protected alanine ester. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), would generate the corresponding enolate, which would then be quenched with the electrophilic fluorinating agent.
The reaction mechanism is believed to proceed via a nucleophilic attack of the enolate on the electrophilic fluorine atom of the N-F reagent. The stereochemical outcome of this reaction can be controlled by using a chiral base, a chiral phase-transfer catalyst, or by incorporating a chiral auxiliary into the substrate, as discussed in the previous sections.
| N-F Reagent | Structure | Key Features |
| N-Fluorobenzenesulfonimide (NFSI) | (PhSO₂)₂NF | Crystalline solid, relatively mild, widely used. |
| Selectfluor® | [F-TEDA-CH₂Cl][BF₄]₂ | Highly reactive, crystalline solid, soluble in polar solvents. alfa-chemistry.com |
Nucleophilic Fluorination (Deoxyfluorination) Pathways for this compound Synthesis
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. A common strategy for introducing fluorine at the β-position of an amino acid is through the deoxyfluorination of a β-hydroxy amino acid precursor. For the synthesis of this compound, this would involve the preparation of N-tert-Butyl-3-hydroxy-L-alanine (β-hydroxy-N-tert-butylalanine).
The hydroxyl group of the precursor can be activated to form a good leaving group, which is then displaced by a fluoride source in an Sₙ2 reaction. Common deoxyfluorination reagents include diethylaminosulfur trifluoride (DAST) and its more stable analogues, such as Deoxo-Fluor®. nih.gov The reaction of N-tert-Butyl-3-hydroxy-L-alanine with DAST would proceed through the formation of a fluorosulfite intermediate, followed by intramolecular or intermolecular nucleophilic attack by fluoride.
The stereochemical outcome of the deoxyfluorination reaction depends on the mechanism. If the reaction proceeds via a clean Sₙ2 pathway, inversion of configuration at the β-carbon will be observed. However, side reactions such as elimination or neighboring group participation can sometimes lead to a mixture of stereoisomers. Careful optimization of the reaction conditions is therefore essential to ensure high stereoselectivity.
| Deoxyfluorination Reagent | Precursor | Key Intermediate | Stereochemical Outcome |
| Diethylaminosulfur Trifluoride (DAST) | N-tert-Butyl-3-hydroxy-L-alanine | Fluorosulfite ester | Inversion of configuration (Sₙ2) |
| Deoxo-Fluor® | N-tert-Butyl-3-hydroxy-L-alanine | Fluorosulfite ester | Inversion of configuration (Sₙ2), often with fewer side reactions than DAST |
Radical Fluorination Methodologies
Radical fluorination has emerged as a powerful tool for the C-F bond formation, offering a complementary approach to traditional nucleophilic and electrophilic fluorination methods. wikipedia.org These reactions involve the generation of a carbon-centered radical, which then reacts with a fluorine atom source.
Recent advancements have focused on the use of N-F reagents, such as Selectfluor, which can act as a source of atomic fluorine for radical intermediates. wikipedia.orgacs.org One notable strategy involves the photoredox-catalyzed generation of alkyl radicals from precursors like alkyltrifluoroborates or carboxylic acids. wikipedia.orgnih.gov For instance, a mild, metal-free, regioselective carbofluorination of dehydroalanine derivatives has been developed using visible-light photoredox catalysis. nih.gov In this process, an alkyl radical is generated and adds to the dehydroalanine substrate. The resulting α-amino radical is then trapped by an electrophilic fluorine source like Selectfluor to yield the α-fluoro-α-amino acid. nih.gov
Another approach utilizes the oxidative decarboxylation of unprotected amino acids themselves to generate α-aminoalkyl radicals. acs.org This method can be catalyzed by silver(I) with Selectfluor serving as both the oxidant and the fluorine source. acs.org The chelation of the unprotected amino acid to the metal catalyst is crucial for enabling the oxidation under mild conditions. acs.org These radical methods are advantageous for their ability to create C-F bonds at positions that are challenging to access through other means and are often tolerant of various functional groups.
| Radical Fluorination Approach | Radical Precursor | Catalyst/Initiator | Fluorine Source | Key Feature |
| Photoredox Carbofluorination | Alkyltrifluoroborates | Organic Photocatalyst (Visible Light) | Selectfluor | Metal-free, mild conditions for unnatural amino acids. nih.gov |
| Oxidative Decarboxylation | Unprotected Amino Acids | Silver(I) | Selectfluor | Utilizes the amino acid itself as the radical precursor. acs.org |
| Hunsdiecker-type Reaction | Carboxylic Acids | Xenon difluoride (XeF₂) | XeF₂ | XeF₂ acts as both initiator and fluorine source. wikipedia.org |
Protective Group Chemistry in the Synthesis of this compound Precursors
The synthesis of complex molecules like this compound requires the strategic use of protecting groups to mask reactive functional groups, such as amines and carboxylic acids. springernature.com This prevents unwanted side reactions and ensures that chemical transformations occur at the desired positions. springernature.comaltabioscience.com
Employment of Boc (tert-Butoxycarbonyl) Protecting Groups
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. rsc.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org
The Boc group is valued for its stability under a wide range of conditions, including basic and nucleophilic environments, and its compatibility with many coupling reagents. organic-chemistry.org This stability allows for chemical modifications on other parts of the molecule without affecting the protected amine. The key feature of the Boc group is its lability under acidic conditions. It can be easily removed using acids like trifluoroacetic acid (TFA), which proceeds through the formation of a stable tert-butyl cation. chemistrysteps.com This acid-lability makes it orthogonal to other protecting groups like Fmoc, which are base-labile. organic-chemistry.orgtotal-synthesis.com
| Boc Protection/Deprotection | Reagents | Conditions |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine, DMAP) | Anhydrous or aqueous |
| Deprotection | Trifluoroacetic acid (TFA) | Mild acidic, anhydrous |
Orthogonal Protection Strategies for Multi-functional this compound Derivatives
Orthogonal protection is a strategy that employs multiple, distinct protecting groups in a single molecule, where each type of group can be removed by a specific set of chemical conditions without affecting the others. iris-biotech.denih.govresearchgate.net This approach is essential for the synthesis of complex derivatives, allowing for selective modification at different sites.
In the context of this compound derivatives, a common orthogonal scheme is the Fmoc/tBu strategy. nih.govresearchgate.net In this scheme, the α-amino group is protected with the base-labile Fmoc group, while the carboxylic acid and any reactive side chains are protected with acid-labile groups like tert-butyl (tBu) esters or Boc. iris-biotech.de This allows for the selective removal of the Fmoc group to elongate a peptide chain, while the other protecting groups remain intact. At the end of the synthesis, all remaining groups can be removed simultaneously with a strong acid like TFA. iris-biotech.de For even more complex molecules, additional orthogonal protecting groups that are labile to different conditions (e.g., photolysis or specific metal catalysts) can be incorporated, creating three- or four-dimensional orthogonal schemes. researchgate.net
| Protecting Group | Chemical Class | Cleavage Condition | Orthogonal To |
| Fmoc | Carbamate | Base (e.g., Piperidine) | Boc, tBu (Acid-labile) |
| Boc | Carbamate | Acid (e.g., TFA) | Fmoc (Base-labile) |
| tBu (tert-Butyl) | Ester/Ether | Acid (e.g., TFA) | Fmoc (Base-labile) |
| Alloc (Allyloxycarbonyl) | Carbamate | Pd(0) catalyst | Fmoc, Boc |
| Photolabile groups | Various | UV Light | Acid- and base-labile groups |
Convergent and Linear Synthesis Pathways for this compound
Development of Efficient Multi-Step Reaction Sequences
An efficient synthesis of this compound requires a carefully planned multi-step reaction sequence. A plausible pathway could begin with a readily available starting material like L-alanine.
A potential linear sequence could be:
Esterification: The carboxylic acid of L-alanine is first protected, for example, as a tert-butyl ester. This can be achieved by reacting L-alanine hydrochloride with a reagent like tert-butyl acetate (B1210297) in the presence of an acid catalyst. chemicalbook.comorgsyn.org
N-Alkylation: The amino group is then alkylated to introduce the tert-butyl group. This is a challenging step due to steric hindrance and requires specific conditions.
Fluorination: A C-H fluorination step would follow, potentially using a radical fluorination method to introduce fluorine at the C3 position. This step would likely require directing groups to achieve the desired regioselectivity and stereoselectivity.
Deprotection: Finally, the C-terminal ester is removed (if necessary) to yield the final product.
A more convergent strategy might involve:
Fragment 1 Synthesis: Preparation of a suitable 3-fluoro-L-alanine precursor, potentially with orthogonal protecting groups on the amine and carboxyl functions. This could be achieved via methods such as the fluorination of a protected dehydroalanine derivative. nih.gov
Fragment 2: The N-tert-butyl amine component.
Coupling: The protected 3-fluoro-L-alanine precursor is coupled with the tert-butyl group, for instance via reductive amination or another N-alkylation method.
Final Deprotection: Removal of the protecting groups to furnish this compound.
The development of these sequences relies on the strategic application of the protective group chemistry and reaction pathways described previously to maximize yield and minimize purification challenges.
Functionalization and Derivatization Post-Fluorination
The introduction of a fluorine atom into the L-alanine scaffold to create 3-fluoro-L-alanine significantly alters its electronic properties, offering a valuable building block for various applications. Once the fluorinated core, specifically this compound, is synthesized, subsequent functionalization and derivatization are crucial for its incorporation into larger molecules like peptides or for the development of specialized probes. These post-fluorination modifications typically target the N-terminal amine and the C-terminal carboxylic acid, as the carbon-fluorine bond is generally stable under common derivatization conditions.
The primary sites for post-fluorination derivatization of this compound are the carboxylic acid and the N-tert-butoxycarbonyl (Boc) protected amino group. The strategic manipulation of these functional groups allows for the creation of a diverse array of molecules with tailored properties.
Functionalization of the Carboxyl Group:
The carboxylic acid moiety of N-Boc-3-fluoro-L-alanine is a prime target for modification, most commonly through esterification or amidation. These reactions are fundamental for creating peptide bonds or for modifying the compound's solubility and pharmacokinetic profile.
Amide Bond Formation (Peptide Coupling): A significant application of N-Boc-3-fluoro-L-alanine is its use in peptide synthesis. The carboxylic acid can be activated and coupled with the free amino group of another amino acid or peptide. This process requires the use of coupling reagents to facilitate the formation of the amide bond while minimizing side reactions and racemization. The selection of the coupling reagent and reaction conditions is critical to ensure high yields and maintain the stereochemical integrity of the chiral center.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization. More advanced uronium or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. For instance, the synthesis of a model tripeptide has demonstrated the successful coupling of N-Fmoc-L-fluoroalanine using HATU, highlighting the feasibility of incorporating fluorinated alanine residues into peptides via solid-phase peptide synthesis.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Example(s) | Additive(s) | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC | HOBt, Oxyma | Cost-effective, widely used; byproduct removal can be an issue. |
| Uronium/Guanidinium | HATU, HBTU | N/A | High coupling efficiency, fast reaction times, low racemization. |
| Phosphonium | PyBOP, PyAOP | N/A | Similar to uronium reagents, very effective for hindered couplings. |
Esterification: The carboxylic acid can be converted into various esters to modify the molecule's properties or to serve as a protecting group. For example, the formation of a methyl or ethyl ester can be achieved by reaction with the corresponding alcohol under acidic conditions. The creation of tert-butyl esters is another common strategy, often employed to protect the C-terminus during peptide synthesis.
Derivatization of the N-terminal Amino Group:
The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions.
Boc Deprotection: The removal of the Boc group from this compound or its derivatives unmasks the free amine, which is a critical step for subsequent functionalization. This is typically accomplished by treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. psu.edu The resulting free amine of the 3-fluoro-L-alanine derivative is a versatile intermediate.
N-Acylation and N-Alkylation: Once the amine is deprotected, it can undergo a variety of derivatization reactions. N-acylation with different acyl chlorides or anhydrides can introduce a range of functional groups. Furthermore, the newly liberated amine can be used as a nucleophile in peptide coupling reactions, allowing for the extension of a peptide chain from the N-terminus of the fluoro-alanine residue.
The functionalization strategies for this compound are mirrored for its stereoisomers, such as N-tert-Butyl-3-fluoro-D-alanine. The same principles of carboxyl group activation and N-terminal deprotection and derivatization apply, enabling the synthesis of a wide range of D-fluoroalanine-containing molecules. The choice of stereoisomer is critical for applications in fields like enzyme inhibition and drug design, where specific stereochemistry is often required for biological activity. For example, β-fluoroalanines have been shown to be irreversible inhibitors of pyridoxal (B1214274) phosphate-dependent enzymes, with the specific stereoisomer being key to its inhibitory action. psu.edu
Table 2: Summary of Post-Fluorination Derivatization Strategies
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group/Use |
|---|---|---|---|
| Carboxylic Acid | Amide Bond Formation | HATU, PyBOP, DCC/HOBt | Amide (Peptide bond) |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester (Protection/Modification) |
| N-Boc Amine | Deprotection | TFA/DCM, HCl/Dioxane | Primary Amine |
| Primary Amine (post-deprotection) | N-Acylation | Acyl chloride, Base | Amide |
| Primary Amine (post-deprotection) | Peptide Coupling | Activated Amino Acid | Peptide |
Integration of N Tert Butyl 3 Fluoro L Alanine into Peptide and Peptidomimetic Scaffolds
Role as a Non-Canonical Amino Acid Building Block in Peptide Synthesis
N-tert-Butyl-3-fluoro-L-alanine serves as a bifunctional non-canonical amino acid. The introduction of a tert-butyl group on the amide nitrogen (N-alkylation) and a fluorine atom at the β-carbon of the alanine (B10760859) side chain each confer distinct properties to a peptide backbone.
N-Alkylation: The N-tert-butyl group introduces significant steric bulk directly onto the peptide backbone. This modification eliminates the amide proton, rendering the corresponding peptide bond incapable of acting as a hydrogen bond donor. This has profound implications for secondary structure formation. Furthermore, N-alkylation is a well-established strategy to enhance resistance to proteolytic degradation by sterically hindering the approach of proteases. nih.govrsc.org
β-Fluorination: The fluorine atom at the 3-position of the alanine side chain introduces a highly electronegative and sterically small substituent. This modification can alter the local electronic environment and induce specific conformational preferences through stereoelectronic effects. canterbury.ac.nz Like N-alkylation, fluorination has also been shown to increase the proteolytic stability of peptides, although its effectiveness can be highly context-dependent. fu-berlin.denih.govnih.gov
The synthesis of this compound for use in peptide synthesis would likely involve a multi-step process, potentially starting from L-serine to introduce the fluorine atom, followed by N-alkylation. The synthesis of N-Fmoc-L-fluoroalanine has been achieved via deoxofluorination of a protected L-serine derivative. manchesterorganics.com N-alkylation of amino acids can be accomplished through methods like reductive amination. rsc.org The resulting protected amino acid would then be suitable for incorporation into peptide sequences.
Compatibility and Challenges in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) is anticipated to present challenges, primarily due to the steric hindrance of the N-tert-butyl group.
To overcome these challenges, specialized coupling reagents and conditions are often necessary for sterically hindered amino acids. For instance, the use of more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and extended coupling times may be required to achieve satisfactory yields. manchesterorganics.com Microwave-assisted SPPS could also be employed to enhance coupling efficiency.
Furthermore, the β-fluoro substituent could potentially lead to side reactions, such as elimination of hydrogen fluoride (B91410) under certain conditions, although studies on N-Fmoc-L-fluoroalanine have shown that it can be incorporated into peptides without significant elimination. manchesterorganics.comnih.gov Careful selection of coupling and cleavage conditions would be critical to maintain the integrity of the fluorinated amino acid within the peptide sequence.
Influence of this compound Incorporation on Peptide Conformation and Structure
The dual modifications of N-tert-butylation and β-fluorination are expected to exert a strong influence on the local and global conformation of a peptide.
The incorporation of 3-fluoroalanine residues introduces stereoelectronic effects that can dictate local backbone and side-chain conformations. The gauche effect between the electronegative fluorine atom and the amide nitrogen can favor a specific rotameric state of the Cα-Cβ bond, thereby restricting the conformational freedom of the amino acid residue. canterbury.ac.nz Studies on peptides containing backbone-fluorinated amino acids have demonstrated their unique conformational behavior. rsc.org While highly fluorinated amino acids often favor extended conformations, the impact of a single fluorine atom, as in 3-fluoroalanine, is more subtle and can be used to fine-tune local structure. nih.gov
The N-tert-butyl group would further constrain the peptide backbone. N-alkylation is known to influence the cis-trans isomerization of the preceding peptide bond. While secondary amides in peptides overwhelmingly prefer the trans conformation, the introduction of an N-alkyl substituent can significantly increase the population of the cis rotamer. nih.gov This can induce turns and other non-standard secondary structures.
This disruption can be a deliberate design element to create specific turns or to prevent aggregation by interfering with intermolecular β-sheet formation. The fluorine atom, with its high electronegativity, can participate in weak C-F···H-N or C-F···C=O interactions, but these are generally not strong enough to compensate for the loss of a primary amide N-H hydrogen bond.
Design and Synthesis of Peptidomimetics Incorporating this compound
The unique structural properties imparted by this compound make it a potentially valuable building block for the design of peptidomimetics with enhanced therapeutic properties.
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases. fu-berlin.dequb.ac.uk Both N-alkylation and side-chain fluorination are established strategies to improve proteolytic stability.
N-alkylation, particularly with groups larger than methyl, can effectively prevent protease recognition and cleavage by sterically shielding the peptide backbone. nih.govrsc.org Studies on a pentapeptide showed that N-methylation increased its half-life threefold against elastase, though larger alkyl groups had more complex effects. rsc.org
Fluorination of amino acid side chains can also confer resistance to proteolysis. However, the effect is not always predictable and depends on the specific protease, the location of the fluorinated residue relative to the cleavage site, and the degree of fluorination. fu-berlin.denih.govresearchgate.net In some cases, fluorination can significantly enhance stability, while in others, it may have little to no effect or even increase susceptibility to degradation. nih.gov
The combination of both an N-tert-butyl group and a β-fluoro substituent in a single residue is hypothesized to provide a synergistic or additive effect on proteolytic resistance, making peptides incorporating this amino acid highly stable against enzymatic degradation.
The following table summarizes the expected impact of these modifications on peptide properties:
| Modification | Impact on Peptide Properties | Supporting Rationale |
| N-tert-Butylation | - Increased proteolytic stability- Disruption of hydrogen bonding (no N-H donor)- Potential for increased cis-amide bond population | Steric hindrance prevents protease binding. nih.govrsc.org Absence of amide proton prevents H-bond donation. nih.gov |
| β-Fluorination | - Increased proteolytic stability- Conformational constraint via stereoelectronic effects- Altered electronic properties | Can interfere with enzyme-substrate recognition. fu-berlin.denih.gov Gauche effect can restrict side-chain rotation. canterbury.ac.nz |
Mimicry of Natural Peptidic Structures and Motifs
The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, enabling the replication of natural peptide conformations with enhanced stability and biological activity. The unique stereoelectronic properties of fluorinated amino acids, in particular, offer a powerful tool to influence peptide backbone geometry and mimic secondary structures such as β-turns and α-helices. However, a comprehensive review of available scientific literature reveals a significant gap in the specific investigation of This compound for these applications.
While the broader class of fluorinated amino acids has been shown to modulate peptide conformation, with some promoting β-sheet formation, specific research detailing the integration of this compound into peptides to mimic natural structural motifs is not presently available in published studies. The interplay of the N-tert-butyl group and the C3-fluoro substituent on the alanine scaffold presents a unique combination of steric and electronic effects that could predictably influence dihedral angles and favor specific turn geometries. However, without empirical data from conformational analysis studies such as NMR spectroscopy or X-ray crystallography on peptides containing this specific residue, any discussion on its capacity to mimic natural structures remains speculative.
For context, studies on other modified amino acids have demonstrated the potential for such mimicry. For instance, the incorporation of D-amino acids or building blocks like D-aminosuccinyl peptides has been shown to induce type II β-turns. nih.gov Similarly, the introduction of various fluorinated amino acids has been explored for their general effects on secondary structure propensity. acs.org These studies underscore the principle that targeted modifications to amino acid side chains and backbone can effectively constrain peptide conformation.
The absence of direct research on this compound in this context highlights a potential area for future investigation within peptide science. Detailed conformational studies of peptides containing this residue would be necessary to elucidate its specific turn-inducing properties or its influence on helical or sheet-like structures. Such research would be invaluable in determining its utility as a novel building block for the rational design of peptidomimetics that replicate the three-dimensional structure of biologically important peptide motifs.
Biochemical and Enzymatic Investigations Involving N Tert Butyl 3 Fluoro L Alanine
Mechanistic Probes for Enzyme-Substrate Interactions
The strategic placement of a fluorine atom on an amino acid scaffold allows researchers to dissect enzymatic reaction mechanisms with high precision.
Fluorine's high electronegativity can significantly influence the electronic environment of a substrate, altering the acidity of adjacent protons and the stability of reaction intermediates. In the case of 3-fluoroalanine analogs, the fluorine atom can serve as a leaving group in elimination reactions catalyzed by certain enzymes. This process has been instrumental in understanding reaction pathways. For instance, some enzymes can catalyze the elimination of hydrogen fluoride (B91410) from 3-fluoroalanine to generate a highly reactive dehydroalanine (B155165) intermediate. nih.gov This intermediate can then partition between several fates: hydrolysis, reaction with a nucleophile, or covalent modification of the enzyme.
The N-tert-butyl group on N-tert-Butyl-3-fluoro-L-alanine adds another layer of complexity and utility. This bulky, non-polar group can profoundly influence how the molecule is oriented within an enzyme's active site. Its steric demands can either enhance or restrict access to the catalytic machinery, providing valuable information about the size and shape of the substrate-binding pocket. By comparing the enzymatic processing of 3-fluoro-L-alanine with its N-tert-butyl derivative, researchers can infer the spatial constraints at the N-terminal binding region of the active site.
Enzymes are chiral catalysts, often exhibiting exquisite stereospecificity for their substrates. This selectivity extends to substrate analogs, including fluorinated ones. Studies have shown that enzymes can differentiate between the enantiomers of fluoroalanine. For example, certain dehydrogenases have been successfully used for the enantiomerically pure synthesis of (R)-3-fluoroalanine and (S)-3-fluoroalanine from 3-fluoropyruvate, highlighting the strict stereochemical control exerted by these enzymes. researchgate.netnih.gov
The presence of the N-tert-butyl group on this compound would be a major determinant in its recognition by enzymes. The large size of the tert-butyl group imposes significant steric constraints, which can be used to probe the architecture of the active site. An enzyme with a spacious N-terminal binding pocket might readily accept the N-tert-butylated analog, whereas an enzyme with a more constricted active site would likely show reduced affinity or be unable to bind it at all. This differential recognition provides a clear method for mapping the steric tolerance of an enzyme's active site.
Development and Study of Enzyme Inhibitors and Modulators
The same features that make fluorinated amino acids effective mechanistic probes also make them excellent starting points for the design of potent and specific enzyme inhibitors.
Mechanism-based inhibitors, or "suicide substrates," are unreactive compounds that are converted into highly reactive species by the catalytic action of their target enzyme. This reactive species then forms a covalent bond with an active site residue, leading to irreversible inactivation. Fluoroalanine analogs are classic examples of this inhibitor class. tandfonline.com An enzyme may initiate a reaction on a fluoroalanine analog, treating it like the natural substrate. A common pathway involves the enzyme-catalyzed elimination of fluoride, which generates a reactive Michael acceptor, such as a fluorinated dehydroalanine moiety. nih.gov This electrophilic species is then susceptible to attack by a nucleophilic residue in the enzyme's active site, causing permanent inactivation.
The design of this compound as a mechanism-based inhibitor would leverage this principle. The alanine (B10760859) core would direct the molecule to the active site of alanine-processing enzymes. The enzyme's catalytic machinery would then induce the elimination of the fluorine atom. The bulky N-tert-butyl group would serve a dual purpose: it could enhance binding affinity and specificity by interacting with hydrophobic pockets in the active site and could also influence the rate of the catalytic steps leading to inactivation.
Pyridoxal (B1214274) 5'-phosphate (PLP) is a versatile cofactor required for a vast array of enzymatic reactions involving amino acids, including transamination, racemization, and decarboxylation. nih.govnih.gov PLP-dependent enzymes are significant targets for inhibitor design. nih.gov Fluoroalanine and its analogs are well-known inhibitors of several PLP-dependent enzymes, particularly alanine racemase, which is crucial for bacterial cell wall synthesis. tandfonline.com
The mechanism of inhibition often involves the formation of an external aldimine between the inhibitor and the PLP cofactor. From this point, the enzyme can catalyze β-elimination of fluoride, generating a reactive intermediate that irreversibly alkylates the enzyme, often by trapping the PLP cofactor in a stable ternary adduct. tandfonline.com The N-tert-butyl group of this compound would significantly impact its interaction with PLP-dependent enzymes. The steric bulk could affect the initial binding and the precise orientation of the molecule relative to the PLP cofactor, potentially altering the efficiency and pathway of inhibition compared to smaller analogs.
| Enzyme | Inhibitor | Inhibition Type | Reported Kinetic Parameters | Source |
|---|---|---|---|---|
| Alanine Racemase (S. typhimurium) | β-L-chloroalanine | Inactivation | - | tandfonline.com |
| Alanine Racemase (S. typhimurium) | β-L-fluoroalanine | Inactivation | - | tandfonline.com |
| Alanine Racemase (P. aeruginosa) | D,L-(1-amino-2-propenyl)phosphonic acid | Competitive | Ki = 8.5 mM | tandfonline.com |
| BioA (M. tuberculosis) | N-aryl, N′-benzoylpiperazine 6 | Inhibition | IC50 = 155 nM | nih.gov |
| BioA (M. tuberculosis) | Conformationally constrained derivative 36 | Inhibition | KD = 76 nM | nih.gov |
This table presents inhibition data for various inhibitors against PLP-dependent enzymes to illustrate the principles of inhibition. Specific kinetic data for this compound is not available in the provided search results.
Aminoacyl-tRNA synthetases (AARS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule, a process known as "tRNA charging." wikipedia.org Many AARS possess a proofreading or "editing" function to remove incorrectly charged amino acids. nih.govresearchgate.net This editing is critical for preventing missense mutations during translation.
Fluorinated amino acid analogs can be used to probe the specificity and editing mechanisms of AARS. An analog like 3-fluoro-L-alanine might be mistakenly recognized by alanyl-tRNA synthetase (AlaRS) due to its structural similarity to alanine. If the analog is charged onto tRNAAla, it can be delivered to the ribosome, potentially leading to its incorporation into proteins. Alternatively, the AARS editing domain might recognize the misacylated product and hydrolyze it. researchgate.net
The N-tert-butyl group of this compound would be a powerful determinant of its interaction with AlaRS. The large hydrophobic group would likely be rejected by the highly specific amino acid binding pocket of AlaRS, thus preventing mis-activation and mischarging. If the analog were to be accepted by a mutant or engineered AARS, it would present a significant challenge to the editing domain. The efficiency with which the editing site could accommodate and hydrolyze the bulky N-tert-butylated aminoacyl-tRNA would provide insight into the steric limitations of the proofreading mechanism.
Research into Metabolic Pathways and Cellular Processes
The introduction of fluorine into amino acids can significantly alter their metabolic fate and interaction with cellular machinery compared to their non-fluorinated counterparts. The strong carbon-fluorine bond often imparts metabolic stability, while the high electronegativity of fluorine can influence molecular interactions.
Investigations into Amino Acid Transporter Systems (e.g., L-type Amino Acid Transporters)
L-type amino acid transporters (LATs) are crucial for the transport of large neutral amino acids across cell membranes and are often overexpressed in cancer cells to meet their high metabolic demands. While specific studies on the interaction of this compound with these transporters are not detailed in available research, the structural similarity to natural amino acids suggests it could be a substrate for such transport systems. The bulky tert-butyl group on the amino nitrogen and the fluorine atom at the 3-position would be key determinants of its recognition and transport efficiency by LATs. Research in this area would likely involve competitive binding assays and uptake studies in cell lines expressing specific LAT isoforms to determine the affinity and transport kinetics of the compound.
Role in Modulating Cellular Metabolic Reprogramming in Research Models
Fluorinated amino acids have been investigated for their potential to modulate metabolic pathways in research models, particularly in the context of cancer. By competing with natural amino acids for uptake and incorporation into proteins, or by inhibiting key metabolic enzymes, these synthetic compounds can disrupt cellular metabolism. For this compound, its potential to induce metabolic reprogramming would depend on its ability to be transported into the cell and subsequently interfere with metabolic processes. For instance, if it were to be mistakenly incorporated into proteins, it could lead to the synthesis of non-functional or misfolded proteins, inducing cellular stress and potentially apoptosis. However, without specific experimental data, its precise role in metabolic reprogramming remains speculative.
Studies on the Fate of Fluorinated Amino Acids in Biological Systems
The metabolic fate of fluorinated amino acids is a critical area of study to understand their biological effects and potential as therapeutic agents or research tools. The strong carbon-fluorine bond generally makes these compounds resistant to degradation by common metabolic pathways. This increased stability can lead to a longer biological half-life.
The primary routes of metabolism for fluorinated amino acids, if they occur, would likely involve enzymatic pathways that can handle halogenated compounds. The extent of metabolism would be influenced by the position and degree of fluorination. In the case of this compound, the fluorine atom is on the side chain, which could potentially be a site for metabolic modification, although this is less likely than for other halogens. The bulky N-tert-butyl group might also influence its metabolic stability and pathway of elimination.
Studies on the fate of other fluorinated amino acids have shown that they can be incorporated into proteins in place of their natural counterparts, a process that can be utilized in protein engineering and for studying protein structure and function using 19F-NMR. Whether this compound is a substrate for aminoacyl-tRNA synthetases and can be incorporated into proteins would require specific investigation. The ultimate fate of such a modified amino acid would be excretion, either unchanged or as metabolites, primarily through the kidneys.
Future Research Directions and Translational Perspectives for N Tert Butyl 3 Fluoro L Alanine
Exploration of Novel Biologically Relevant Targets and Pathways
The introduction of a fluorine atom and an N-tert-butyl group to the L-alanine scaffold is anticipated to modulate its interaction with biological systems significantly. Future research will likely focus on identifying and characterizing the specific molecular targets and metabolic pathways influenced by N-tert-butyl-3-fluoro-L-alanine.
A primary area of investigation will be its interaction with amino acid transporters. Upregulated amino acid metabolism is a hallmark of cancer, and transporters such as the Alanine-Serine-Cysteine (ASC) system are often overexpressed in tumor cells. nih.govnih.gov Research on other fluorinated alanine (B10760859) derivatives has demonstrated their recognition and transport by the ASC system, suggesting that this compound could be a substrate for these transporters. nih.gov The bulky N-tert-butyl group may confer selectivity for specific transporter subtypes or alter the kinetics of transport, a hypothesis that warrants detailed investigation through competitive uptake assays and kinetic studies in various cell lines.
Beyond transport, the potential for this compound to act as an enzyme inhibitor is a compelling avenue of research. nih.gov Fluorinated amino acids are known to be potent inhibitors of enzymes involved in amino acid metabolism. nih.gov For instance, α-fluoro-β-alanine, a metabolite of 5-fluorouracil, acts as a competitive inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase. nih.gov The structural features of this compound make it a candidate for inhibiting enzymes such as alanine racemase or various transaminases. nih.govnih.gov Future studies should employ enzymatic assays to screen a panel of relevant enzymes to identify potential inhibitory activities and elucidate the mechanism of inhibition.
Moreover, the incorporation of this compound into peptides could modulate their structure and function. The presence of fluorine can enhance the proteolytic and thermal stability of peptides. researchgate.net Research could explore the synthesis of peptides containing this modified amino acid and evaluate their conformational changes and biological activities, potentially leading to the development of more stable and potent peptide-based therapeutics.
Advancement in Chemoenzymatic and Biocatalytic Synthetic Strategies
The efficient and stereoselective synthesis of this compound is crucial for its further investigation and potential application. While traditional chemical synthesis routes exist, chemoenzymatic and biocatalytic methods offer significant advantages in terms of sustainability, selectivity, and milder reaction conditions. acs.orgnih.gov
Recent advances in biocatalysis have demonstrated the utility of various enzymes for the synthesis of fluorinated amino acids. nih.govacs.org A promising approach for this compound could involve a multi-step chemoenzymatic cascade. acs.org For instance, an aldolase (B8822740) could be used for the initial C-C bond formation, followed by a decarboxylation step and a final reductive amination catalyzed by a phenylalanine ammonia (B1221849) lyase or an engineered aminotransferase. acs.org
The use of engineered enzymes, such as evolved tryptophan synthase β-subunit (TrpB), has shown success in synthesizing β-substituted amino acids and could be adapted for this specific compound. researchgate.net Directed evolution can be employed to tailor the enzyme's active site to accommodate the N-tert-butyl group and the fluorinated substrate, thereby enhancing catalytic efficiency and stereoselectivity. researchgate.net
Furthermore, whole-cell biocatalysis presents a scalable and cost-effective synthetic route. nih.gov This approach leverages the metabolic machinery of microorganisms to perform the desired chemical transformations, potentially starting from simple and inexpensive precursors. The development of a microbial strain engineered to produce this compound would be a significant step towards its large-scale production.
| Synthetic Strategy | Key Enzymes/Catalysts | Potential Advantages |
| Chemoenzymatic Cascade | Aldolase, Phenylalanine Ammonia Lyase, Transaminases | High stereoselectivity, mild reaction conditions, diverse substrate scope. acs.org |
| Engineered Biocatalysts | Evolved Tryptophan Synthase (TrpB) | Tailored substrate specificity, enhanced catalytic efficiency. researchgate.net |
| Whole-Cell Biocatalysis | Genetically engineered microorganisms | Cost-effective, scalable production from simple precursors. nih.gov |
Development of Advanced Biological Probes and Imaging Agents
The development of non-invasive imaging techniques to visualize and quantify biological processes at the molecular level is a major goal in biomedical research. Positron Emission Tomography (PET) is a highly sensitive imaging modality that utilizes radiolabeled probes to track metabolic pathways. nih.gov Given the altered metabolism of cancer cells, radiolabeled amino acids have emerged as promising PET tracers for tumor imaging. nih.govnih.gov
The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into this compound would create a novel PET probe. Studies with other ¹⁸F-labeled alanine derivatives have shown their potential for imaging tumors with high uptake in cancer cells and low background in normal tissues. nih.gov The L-enantiomer is typically preferred for its higher uptake via amino acid transporters. nih.gov
Future research should focus on the radiosynthesis of [¹⁸F]this compound and its evaluation as a PET imaging agent. This would involve developing an efficient labeling method and conducting in vitro uptake studies in various cancer cell lines to confirm its transport mechanism. Subsequent in vivo PET imaging studies in animal models of cancer would be necessary to assess its biodistribution, tumor-targeting efficacy, and clearance profile. The N-tert-butyl group may influence these properties, potentially leading to improved imaging characteristics compared to existing probes.
| Imaging Probe Aspect | Research Focus | Expected Outcome |
| Radiosynthesis | Development of an efficient ¹⁸F-labeling protocol. | High radiochemical yield and purity of [¹⁸F]this compound. |
| In Vitro Evaluation | Cell uptake and inhibition assays in cancer cell lines. | Confirmation of transporter-mediated uptake (e.g., ASC system). |
| In Vivo Imaging | PET/CT studies in tumor-bearing animal models. | Assessment of biodistribution, tumor uptake, and clearance. |
Computational Chemistry and Molecular Dynamics Simulations in this compound Research
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the structure, dynamics, and interactions of molecules at the atomic level. These methods can provide valuable insights to guide the experimental design and interpretation of results in the study of this compound.
A critical step for accurate simulations is the development of reliable force field parameters for the fluorinated amino acid. Recent work has focused on creating and validating such parameters for use with established force fields like AMBER. nih.govacs.org This involves deriving atomic charges and refining bond, angle, and torsion parameters to accurately reproduce quantum mechanical calculations and experimental data. nih.govacs.org
Once parameterized, MD simulations can be employed to investigate the conformational preferences of this compound in different environments, such as in aqueous solution or within the binding pocket of a protein. These simulations can reveal how the fluorine and N-tert-butyl substituents affect the molecule's flexibility and preferred three-dimensional structure. A study on L-alanine in water using density-functional molecular dynamics has already shown how the hydrophobic side chain influences its behavior at the water-air interface. biosimu.org
Furthermore, MD simulations can be used to model the interaction of this compound with its potential biological targets, such as amino acid transporters or enzymes. By docking the molecule into the active site of a target protein and running simulations, researchers can predict binding modes, estimate binding affinities, and identify key interacting residues. This information can guide the design of more potent and selective analogs.
| Computational Method | Application to this compound | Key Insights |
| Force Field Parameterization | Development of AMBER-compatible parameters. | Accurate representation of the molecule in simulations. nih.govacs.org |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics in solution and in protein binding sites. | Understanding of structural preferences and flexibility. biosimu.org |
| Molecular Docking and Binding Free Energy Calculations | Prediction of interactions with transporters and enzymes. | Identification of binding modes and key residues for interaction. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-tert-Butyl-3-fluoro-L-alanine, and how can its purity and structure be validated?
- Methodological Answer : Synthesis typically involves introducing the tert-butyl group via Boc (tert-butoxycarbonyl) protection, followed by fluorination at the 3-position of L-alanine. For fluorination, agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) may be used under controlled conditions. Post-synthesis, validate purity using reversed-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) and confirm structural integrity via H/F NMR and high-resolution mass spectrometry (HRMS). Enantiomeric purity should be assessed using chiral HPLC (e.g., Chiralpak® IA column) .
Q. How does the tert-butyl group influence the solubility and stability of this compound in organic vs. aqueous media?
- Methodological Answer : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving stability in organic solvents like DCM or THF. Stability in aqueous buffers can be tested via accelerated degradation studies (e.g., pH 2–9 at 37°C for 24–72 hours) monitored by HPLC. Compare with non-alkylated analogs to isolate tert-butyl effects. Storage recommendations (e.g., -20°C under inert atmosphere) align with practices for similar tert-butyl-protected amino acids .
Q. What chromatographic methods are optimal for resolving enantiomeric impurities in this compound?
- Methodological Answer : Chiral stationary phases (CSPs) such as Chiralpak® AD-H or OD-H columns are effective. Use isocratic elution with hexane:isopropanol (90:10 v/v) + 0.1% trifluoroacetic acid (TFA) to enhance separation. Detection at 210 nm ensures sensitivity for fluorine-containing compounds. Method validation should include limit-of-detection (LOD) and enantiomeric excess (ee) calculations .
Advanced Research Questions
Q. How does the 3-fluoro substituent affect the conformational dynamics of peptides incorporating this compound?
- Methodological Answer : Use X-ray crystallography or F NMR to analyze fluorine’s impact on peptide backbone rigidity and side-chain interactions. Molecular dynamics (MD) simulations (e.g., AMBER force fields) can model steric and electronic effects. Compare with non-fluorinated analogs to isolate fluorine-specific contributions .
Q. What strategies minimize racemization during solid-phase peptide synthesis (SPPS) with this compound?
- Methodological Answer : Optimize coupling conditions using low-racemization activators like HATU/HOAt in DMF at 0–4°C. Monitor ee via chiral HPLC after each coupling step. The tert-butyl group may reduce steric hindrance, but fluorine’s electronegativity could alter reaction kinetics—validate via time-resolved FTIR spectroscopy .
Q. How do pH and temperature affect the stability of this compound in biological buffers, and what degradation markers should be monitored?
- Methodological Answer : Conduct stability studies in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and lysosomal buffer (pH 5.0) at 37°C. Degradation products (e.g., free alanine, tert-butyl alcohol) are quantified via LC-MS with a QTOF detector. Fluorine loss can be tracked using F NMR .
Q. What isotopic labeling approaches enable metabolic tracking of this compound in vivo?
- Methodological Answer : Synthesize deuterated (H) or C-labeled analogs via reductive amination with labeled tert-butylamine. Use LC-MS/MS with multiple reaction monitoring (MRM) to trace isotopic signatures in tissue samples. Reference deuterated standards (e.g., 4-n-Butylaniline-d4) for calibration .
Data Contradiction Analysis
Q. How should researchers address contradictory bioactivity data for this compound across studies?
- Methodological Answer : Scrutinize (1) enantiomeric purity (via chiral HPLC ), (2) assay conditions (e.g., cell line variability, serum-free vs. serum-containing media), and (3) degradation artifacts (e.g., hydrolysis products in long-term assays). Replicate studies under standardized protocols, including positive controls (e.g., known kinase inhibitors for enzyme assays). Triangulate results using orthogonal methods like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
